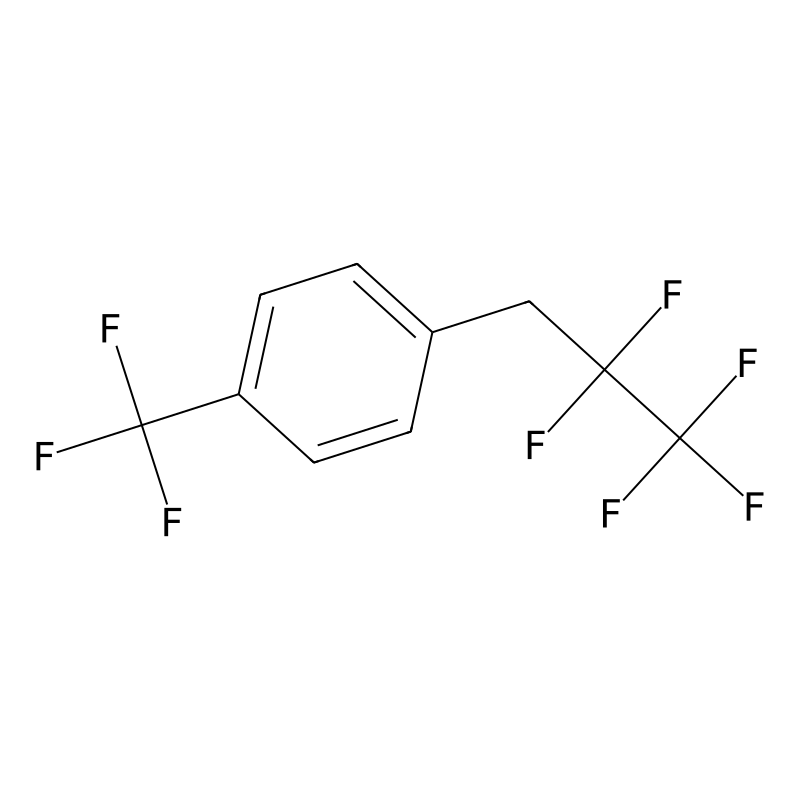

4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride

Catalog No.

S6599740

CAS No.

1357623-93-8

M.F

C10H6F8

M. Wt

278.14 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1357623-93-8

Product Name

4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride

IUPAC Name

1-(2,2,3,3,3-pentafluoropropyl)-4-(trifluoromethyl)benzene

Molecular Formula

C10H6F8

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C10H6F8/c11-8(12,10(16,17)18)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2

InChI Key

PGONRGQDEGPNAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(F)(F)F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)(F)F)C(F)(F)F

4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride is a compound that has gained significant attention in various fields of research and industry owing to its unique properties. The compound's chemical structure is C13H3F15, and it has a molecular weight of 424.14 g/mol. In this paper, we will explore the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of this compound.

4-(2,2,3,3,3-Pentafluoropropyl)benzotrifluoride, also known as PBTF, is a fluorinated organic compound that belongs to the family of trifluorotoluene. PBTF has a unique combination of properties that make it suitable for various industrial applications. The compound is a clear, colorless liquid that is insoluble in water and has a high boiling point of around 214°C. PBTF has a low vapor pressure and is non-flammable, non-toxic, and non-corrosive.

PBTF has several unique physical and chemical properties that make it an attractive compound for a wide range of applications. The compound has a high boiling point, low vapor pressure, and is non-flammable, non-corrosive, and non-toxic. PBTF is also a good solvent for a wide range of organic compounds due to its ability to dissolve high molecular weight polymers readily. Additionally, PBTF has a low surface tension and is easily wettable.

PBTF is synthesized by a reaction between benzotrifluoride and hexafluoropropylene. The synthesis of PBTF requires a high-temperature reaction from 160 to 220°C and a pressure ranging from 2 to 5 MPa. The PBTF produced through this method has a high purity and can be used in various applications without further purification.

Several analytical methods are used to analyze PBTF, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. GC-MS is a reliable method for detecting PBTF concentration in environmental samples due to its high sensitivity and specificity. NMR and IR spectroscopy are useful in identifying the structural properties of PBTF.

PBTF has very low toxicity, as shown in mice tests, where it showed no mortality even at high doses. However, more research on PBTF's short-term and long-term health effects is needed.

PBTF is considered a safe compound to use in scientific experiments due to its low toxicity and non-reactivity with other chemicals. However, the compound should be handled with caution and in a well-ventilated area.

PBTF is useful in various scientific experiments, including catalysis, organic synthesis, and polymer chemistry. It is used as a solvent, a reactant, and a raw material in various industrial applications.

PBTF has gained significant attention in recent years due to its unique properties and potential for various industrial applications. The current research focuses on its use as a solvent and for various organic synthesis, polymer chemistry, and catalysis applications.

PBTF has the potential for a wide range of industrial applications, including polymer chemistry and catalysis. It can be used as a solvent in various industrial processes and as a raw material for synthesizing other compounds.

The limitations of PBTF include its low solubility in water, which limits its use in aqueous solutions. Future research on PBTF should focus on improving its solubility and identifying new applications for the compound in various fields, including medicine.

List of Possible Future Directions:

1. Investigating PBTF's potential as a solvent for aqueous solutions.

2. Developing new methods for synthesizing PBTF.

3. Studying the stability of PBTF under various conditions.

4. Exploring PBTF's potential for catalytic reactions.

5. Developing new applications for PBTF in the pharmaceutical industry.

6. Investigating the environmental impact of PBTF during its manufacture and use.

7. Exploring PBTF's potential as a corrosion inhibitor.

8. Investigating the potential use of PBTF as a flame retardant.

9. Developing methods for improving PBTF's solubility in water.

10. Investigating the long-term health effects of PBTF.

List of Possible Future Directions:

1. Investigating PBTF's potential as a solvent for aqueous solutions.

2. Developing new methods for synthesizing PBTF.

3. Studying the stability of PBTF under various conditions.

4. Exploring PBTF's potential for catalytic reactions.

5. Developing new applications for PBTF in the pharmaceutical industry.

6. Investigating the environmental impact of PBTF during its manufacture and use.

7. Exploring PBTF's potential as a corrosion inhibitor.

8. Investigating the potential use of PBTF as a flame retardant.

9. Developing methods for improving PBTF's solubility in water.

10. Investigating the long-term health effects of PBTF.

XLogP3

4.9

Hydrogen Bond Acceptor Count

8

Exact Mass

278.03417549 g/mol

Monoisotopic Mass

278.03417549 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds